

# In Vitro Benchmarking of SHR2415 Against Standard-of-Care Therapies

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## Compound of Interest

Compound Name: SHR2415

Cat. No.: B12397365

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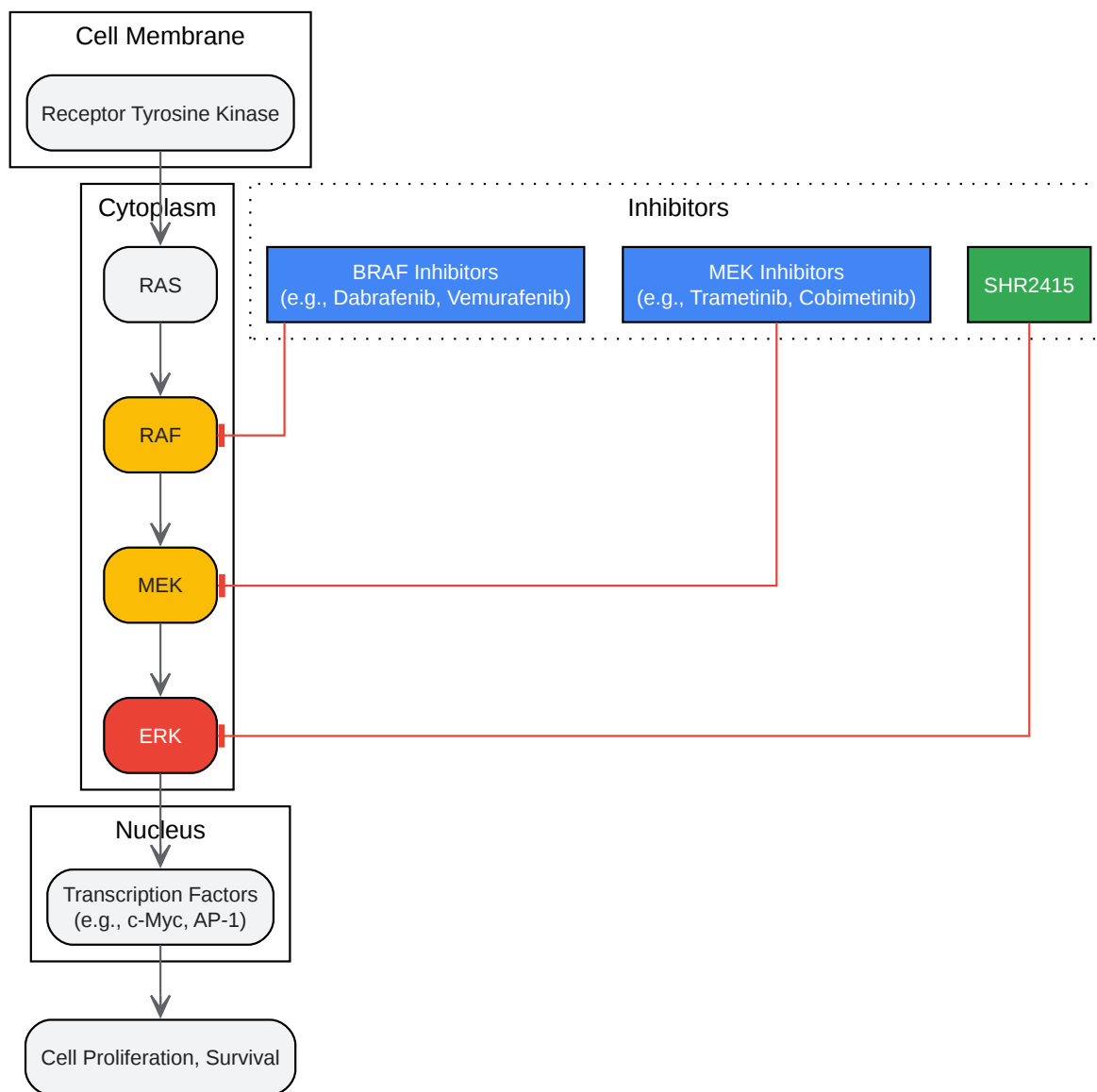
This guide provides an objective in vitro comparison of **SHR2415**, a novel ERK1/2 inhibitor, against current standard-of-care therapies for cancers driven by the MAPK pathway, specifically BRAF-mutant melanoma and KRAS-mutant colorectal cancer. The data presented is collated from various preclinical studies to offer a comparative overview of the potency of these agents in relevant cancer cell lines.

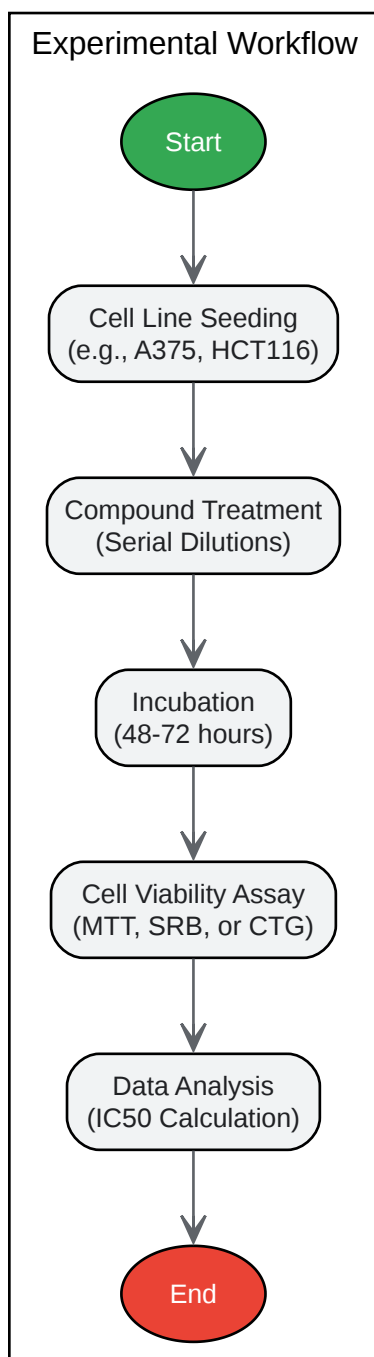
## Introduction to SHR2415

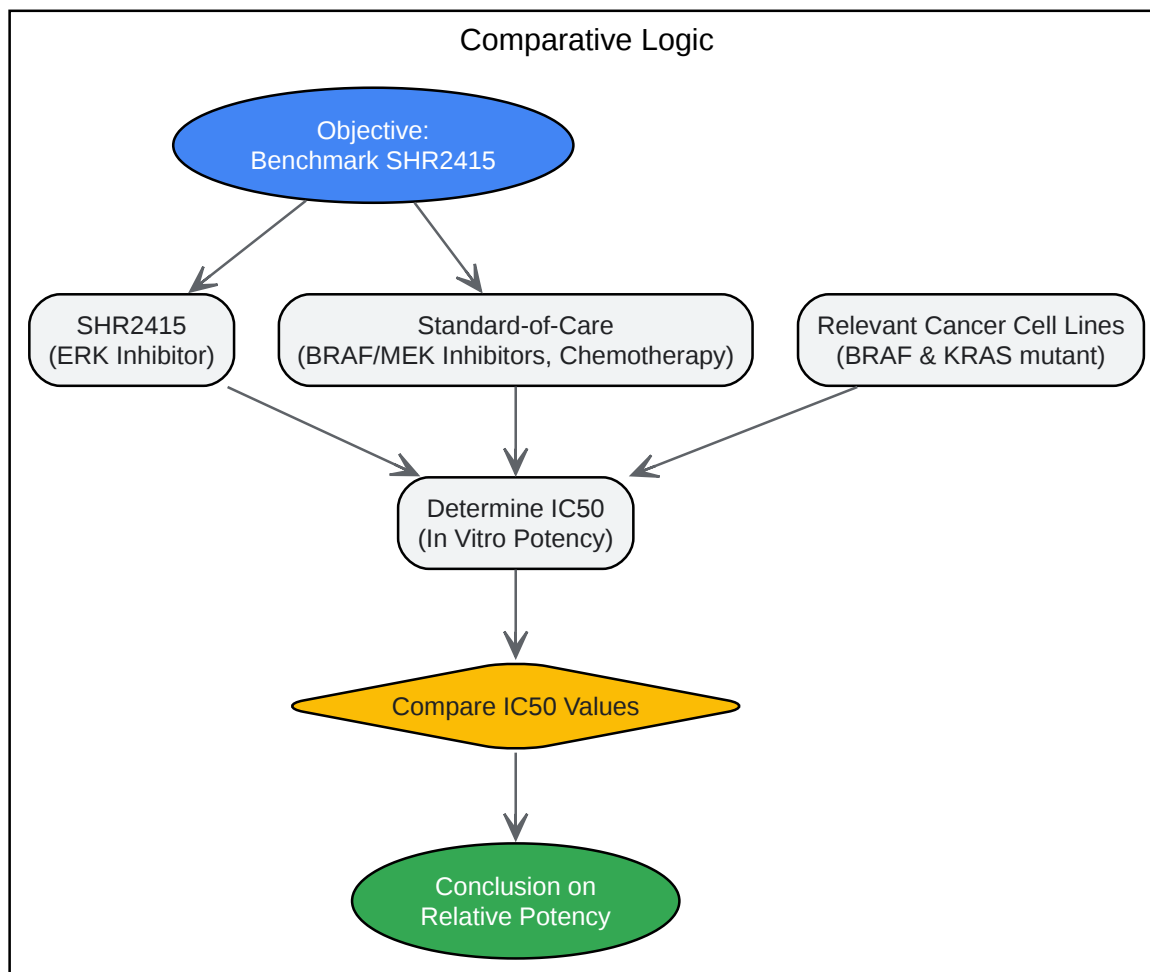
**SHR2415** is a potent and selective small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). As a downstream node in the RAS-RAF-MEK-ERK signaling cascade, ERK1/2 are critical for cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through mutations in BRAF and RAS genes, is a key driver in many cancers. By directly targeting ERK1/2, **SHR2415** offers a potential therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors like BRAF and MEK inhibitors.

## Signaling Pathway of SHR2415 Inhibition

The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of intervention for **SHR2415** and other MAPK pathway inhibitors.







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